Intepirdine was initially explored as a treatment for Alzheimer's disease (AD). It acts by antagonizing the 5-HT6 receptor, a protein in the brain linked to memory and cognition. Studies in animal models showed promise, with Intepirdine improving memory function and reducing markers of neurodegeneration []. However, phase 2 clinical trials in humans failed to demonstrate significant cognitive benefits, although the drug appeared safe and well-tolerated [].
Research has also explored Intepirdine for other neurological conditions. Preclinical studies suggest potential benefits in:
Intepirdine, also known by its developmental names RVT-101 and SB-742457, is a compound classified as an n-arylpiperazine. Its chemical formula is C₁₉H₁₉N₃O₂S, and it features a piperazine ring substituted with a benzenesulfonyl group and a quinoline moiety. This compound primarily acts as an antagonist of the serotonin receptor 6 (5-HT6), which is implicated in cognitive functions and is considered a potential target for treating neurodegenerative diseases such as Alzheimer's disease and Lewy body dementia .
Intepirdine exhibits significant biological activity primarily through its action as a 5-HT6 receptor antagonist. This mechanism is believed to enhance cognitive function by increasing levels of acetylcholine in the brain, which is often diminished in Alzheimer's disease. Studies have indicated that intepirdine may reverse learning deficits in animal models, suggesting its potential efficacy in improving cognitive functions impaired by neurodegenerative conditions .
The synthesis of intepirdine involves several steps:
Intepirdine has been primarily investigated for its potential use in treating cognitive deficits associated with Alzheimer's disease and other forms of dementia. Its role as a 5-HT6 antagonist positions it as a candidate for enhancing cognitive function by modulating serotonergic activity in the central nervous system. Clinical trials have explored its efficacy as an adjunct therapy to existing treatments like donepezil, although results have been mixed .
Several compounds exhibit structural and functional similarities to intepirdine, particularly those acting on serotonin receptors or involved in cognitive enhancement:
| Compound Name | Mechanism of Action | Key Features |
|---|---|---|
| SB-742457 | 5-HT6 receptor antagonist | Predecessor to intepirdine; similar structure |
| SUVN-502 | 5-HT6 receptor antagonist | Advanced compound with promising results |
| PZ-1939 | 5-HT6 receptor antagonist | Exhibits unique binding interactions |
| PZ-1922 | 5-HT6 receptor antagonist | Slightly lower affinity compared to others |
Intepirdine's uniqueness lies in its specific structural features that allow it to interact distinctly with serotonin receptors while aiming to enhance cognitive function without directly targeting amyloid-beta plaques or tau proteins associated with Alzheimer's pathology .
Acute Toxic